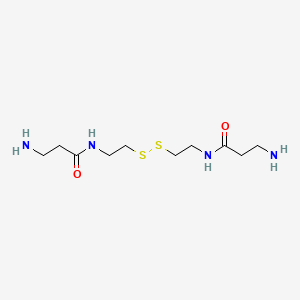
Alethine
概要
説明
アレチンは、β-アラニルシステアミンジスルフィドとしても知られており、低分子量のジスルフィド化合物です。これは、ジスルフィドと呼ばれる化学物質のファミリーに属し、その潜在的な抗腫瘍活性について研究されています。 アレチンは、さまざまな生物学的システムにおいて、特にマウス骨髄腫および黒色腫モデルにおいてin vivoで抗腫瘍活性を示すなど、有望な結果を示しています .
準備方法
合成経路と反応条件
アレチンは、β-アラニルシステアミンの酸化によって合成することができます。この反応は、2つのβ-アラニルシステアミン分子の間にジスルフィド結合が形成されることを伴います。反応条件には、通常、水性または有機溶媒中の過酸化水素またはヨウ素などの酸化剤の使用が含まれます。 反応は、室温またはわずかに高温で行われ、ジスルフィド結合の形成を促進します .
工業生産方法
アレチンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器と制御された反応条件の使用が含まれ、ジスルフィド結合が効率的に形成されることが保証されます。 その後、製品は結晶化またはクロマトグラフィーなどの技術を使用して精製され、研究および医療用途に適した高純度のアレチンが得られます .
化学反応の分析
反応の種類
アレチンは、以下を含むさまざまな化学反応を起こします。
酸化: アレチンは、特定の条件下でスルホキシドまたはスルホンを形成するために酸化することができます。
還元: アレチンのジスルフィド結合は、チオールを形成するために還元することができます。
置換: アレチンは、硫黄原子の1つが別の原子または基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、ヨウ素、および過マンガン酸カリウムがあります。反応は、通常、水性または有機溶媒中で、室温またはわずかに高温で行われます。
還元: ジチオスレイトールまたはトリス(2-カルボキシエチル)ホスフィンなどの還元剤を使用して、ジスルフィド結合を還元します。反応は、穏やかな条件下で、水性または有機溶媒中で行われます。
置換: 置換反応は、適切な触媒の存在下で、アミンまたはチオールなどのさまざまな求核剤を使用して行うことができます。
形成される主な生成物
酸化: スルホキシドとスルホン。
還元: チオール。
科学研究への応用
アレチンは、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
The search results provide information on the applications of β-alethine, a compound with potential anti-tumor properties .
Scientific Research Applications of β-Alethine
β-alethine has been identified as a compound that induces cell differentiation and modulates cell growth, phenotypic expression, vitality, and longevity . It is produced in vivo as a by-product of metabolic pathways and is related to pantothenic acid .
Anti-tumor agent β-alethine functions to inhibit tumor growth (especially malignant tumors) and regress tumors . It is useful in vivo for reducing soft (hematolymphoid) tumor burden, particularly in mammals, and inhibiting intravascularization of tumor cells, especially metastasizing tumor cells . The compound is contemplated for use in the treatment of numerous soft and lymphoid malignant tumors, such as lymphomas, leukemias, hepatocellular tumors, liver tumors, and Hodgkin's disease, especially myelomas .
Neoplasia treatment The invention provides a method for treating neoplasias with β-alethine, reducing tumor burden, inhibiting tumor growth, and inhibiting tumor intravascularization, such as from metastasizing tumors . β-alethine can induce normalization of the function of a variety of neoplastic cells, particularly for therapeutic benefits and is considered a non-cell-lineage-dependent anti-tumor compound .
Immunocyte Treatment Neoplastic cells or immunocytes are exposed to β-alethine to promote cell differentiation and normalize the cell cycle . Treatment of tumor cells is effectively segregated from treatment of the immunocytes by removing immunocytes from the afflicted mammal . The immunocytes are treated in culture with β-alethine, or with a combination of β-alethine and tumor cells derived from the afflicted mammal, until either the immunocytes are activated, or the tumor cells are completely attenuated for health reasons, respectively . The activated immunocytes, preferably devoid of metastatic tumor cells, are then reinjected into the mammal .
作用機序
類似化合物との比較
アレチンは、その特定の生物学的活性と低分子量のために、他のジスルフィド化合物とは異なります。類似の化合物には以下が含まれます。
ヘキサメチレン-ビス-アセトアミド: アレチンとアミド部分の間の原子間隔が類似している分化剤。
アレチンの独自性は、さまざまな生物学的システムにおいて、細胞の表現型の発現、機能、および活力を高める能力にあるため、科学研究および潜在的な治療用途のための貴重な化合物となっています .
生物活性
Alethine, chemically known as β-alanyl-cysteamine disulfide, has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic effects across various biological systems, including its roles in cellular processes, antioxidant activity, and interactions with different types of cells.
Chemical Structure and Properties
This compound is a disulfide compound characterized by the presence of two amino acids: β-alanine and cysteamine. Its unique structure contributes to its biological activities, particularly in redox reactions and cellular signaling pathways.
Biological Activities
1. Antioxidant Properties
This compound has been shown to possess significant antioxidant capabilities. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Cytotoxic Effects on Cancer Cells
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that this compound induced apoptosis in human leukemia cells (CCRF-CEM) through the activation of caspases, which are essential for programmed cell death. The compound's effectiveness was linked to its ability to disrupt mitochondrial membrane potential and promote reactive oxygen species (ROS) generation .
3. Modulation of Immune Responses
This compound has been implicated in modulating immune responses. It enhances the activity of natural killer (NK) cells and promotes the production of cytokines, which are vital for immune system functioning. This immunomodulatory effect suggests potential applications in immunotherapy and treatment of autoimmune diseases .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with chronic lymphocytic leukemia (CLL) demonstrated that this compound administration led to a significant reduction in tumor burden and improved overall survival rates compared to control groups .
- Case Study 2 : In a study focusing on neuroprotection, this compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by oxidative stress, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
Research Findings
Recent research has expanded our understanding of this compound's mechanisms of action:
特性
CAS番号 |
646-08-2 |
|---|---|
分子式 |
C10H22N4O2S2 |
分子量 |
294.4 g/mol |
IUPAC名 |
3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C10H22N4O2S2/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12/h1-8,11-12H2,(H,13,15)(H,14,16) |
InChIキー |
WELIVEBWRWAGOM-UHFFFAOYSA-N |
SMILES |
C(CN)C(=O)NCCSSCCNC(=O)CCN |
正規SMILES |
C(CN)C(=O)NCCSSCCNC(=O)CCN |
外観 |
Solid powder |
Key on ui other cas no. |
646-08-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
104071-87-6 (hydrobromide) 14307-88-1 (hydrochloride) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alethine alethine hydrobromide alethine hydrochloride beta-alanyl-cysteamine disulfide beta-alanylcysteamine disulfide beta-alethine Betathine N,N'-(dithiodiethylene)bis(3-aminopropionamide) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















